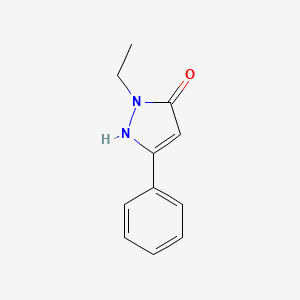

2-Ethyl-5-phenyl-2H-pyrazol-3-ol

描述

Structure

3D Structure

属性

IUPAC Name |

2-ethyl-5-phenyl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-2-13-11(14)8-10(12-13)9-6-4-3-5-7-9/h3-8,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAKQISGVZDFCRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C=C(N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Mechanistic Investigations of 2 Ethyl 5 Phenyl 2h Pyrazol 3 Ol Derivatives

Fundamental Reaction Pathways in Pyrazolone (B3327878) Ring Formation

The synthesis of the pyrazolone ring, the core structure of 2-Ethyl-5-phenyl-2H-pyrazol-3-ol, can be achieved through several strategic pathways. These methods often involve the formation of key carbon-nitrogen and carbon-carbon bonds through cyclization reactions.

Cyclocondensation Mechanisms and Proposed Intermediates

The most prevalent method for synthesizing pyrazolone rings is through a cyclocondensation reaction. nih.govbeilstein-journals.orgnih.gov This process typically involves the reaction of a 1,3-dicarbonyl compound, or a synthetic equivalent, with a hydrazine (B178648) derivative. nih.govbeilstein-journals.orgnih.gov In the context of this compound, this would involve the condensation of a β-keto ester with ethylhydrazine (B1196685).

The reaction mechanism is thought to proceed through the following key steps:

Initial Condensation: The more nucleophilic nitrogen atom of ethylhydrazine attacks one of the carbonyl groups of the β-keto ester, leading to the formation of a hydrazone intermediate.

Intramolecular Cyclization: The terminal nitrogen atom of the hydrazone then undergoes an intramolecular nucleophilic attack on the remaining carbonyl group.

Dehydration: The resulting cyclic intermediate readily loses a molecule of water to form the stable pyrazolone ring.

The Knorr synthesis is a classic example of this type of cyclocondensation. beilstein-journals.orgnih.gov Variations of this method, including the use of different catalysts and reaction conditions, have been developed to improve yields and expand the scope of accessible pyrazolone derivatives. nih.govnih.gov For instance, multicomponent reactions (MCRs) that generate the 1,3-dicarbonyl compound in situ have been developed to streamline the synthesis of pyrazoles. nih.gov

| Reactants | Key Intermediates | Final Product | Reaction Type |

| β-keto ester and ethylhydrazine | Hydrazone, Cyclic hemiaminal | This compound | Cyclocondensation |

| α,β-unsaturated ketone and hydrazine | Pyrazoline | Pyrazole (B372694) (after oxidation) | Cyclocondensation |

| 1,3-dicarbonyl compound and DMF-dimethylacetal | Enaminone | 1,4,5-substituted pyrazole | Cyclocondensation |

Nucleophilic Addition Pathways (e.g., Michael Addition) in Pyrazolone Synthesis

Nucleophilic addition reactions, particularly the Michael addition, represent another important strategy for the synthesis and functionalization of pyrazolone derivatives. acs.orgbeilstein-journals.org In this context, the pyrazolone ring can act as a nucleophile, typically from the C4 position, which is activated by the adjacent carbonyl group. acs.org

A notable application of this pathway is the reaction of a 4-unsubstituted pyrazolone with an α,β-unsaturated carbonyl compound. beilstein-journals.org The reaction proceeds via the formation of a new carbon-carbon bond at the C4 position of the pyrazolone ring. This strategy has been successfully employed in the synthesis of various fused pyrazolone heterocycles. acs.orgacs.org

The general mechanism involves:

Deprotonation: A base removes the acidic proton from the C4 position of the pyrazolone, generating a nucleophilic enolate-like species.

Michael Addition: The resulting carbanion attacks the β-carbon of the α,β-unsaturated system.

Protonation: The intermediate enolate is protonated to yield the final Michael adduct.

The choice of base and solvent can significantly influence the efficiency and selectivity of the Michael addition. acs.org Organocatalyzed asymmetric Michael additions have also been developed to produce chiral pyrazolone derivatives with high enantioselectivity. beilstein-journals.org

| Nucleophile | Electrophile (Michael Acceptor) | Product Type | Key Features |

| 4-unsubstituted pyrazolone | α,β-unsaturated ketone | 4-substituted pyrazolone | C-C bond formation at C4 |

| Pyrazolone | Nitroolefin | Fused pyrazolo-heterocycles | Subsequent reductive cyclization is possible acs.orgacs.org |

| Pyrazole | Vinyl sulfone | N-sulfonylethylated pyrazole | Aza-Michael addition tandfonline.com |

Tautomerism and its Mechanistic Role in Pyrazolone Reactivity

Pyrazolone derivatives, including this compound, exhibit a fascinating and complex tautomerism, which significantly influences their chemical reactivity and spectroscopic properties. researchgate.netclockss.org

Keto-Enol Tautomerism of the Pyrazolone Moiety and its Impact on Reaction Selectivity

Pyrazolones can exist in several tautomeric forms, with the keto-enol equilibrium being particularly important. researchgate.netnih.govmasterorganicchemistry.com The three principal tautomers for a 1-substituted pyrazolone are the OH form (a pyrazol-3-ol), the CH form (a pyrazolin-5-one), and the NH form (a pyrazol-3-one). clockss.org The position of this equilibrium is sensitive to factors such as the nature of the substituents, the solvent, and the temperature. researchgate.netnih.gov

The keto-enol tautomerism directly impacts the reactivity of the pyrazolone ring. For example, the enol tautomer is often more reactive in electrophilic substitution reactions at the C4 position, while the keto form is more susceptible to nucleophilic attack at the carbonyl carbon. The selectivity of reactions such as acylation can be controlled by the choice of reaction conditions that favor one tautomer over the other. researchgate.net For instance, O-acylation of the enol form can be favored under certain basic conditions. researchgate.net

The stability of the enol form can be enhanced by factors that stabilize the double bond, such as conjugation, and by intramolecular hydrogen bonding. masterorganicchemistry.com In some cases, the enol tautomer can be the predominant species in solution. nih.govmasterorganicchemistry.com

Imine-Ol and Amine-One Tautomeric Equilibria in Schiff Base Derivatives

When pyrazolones are derivatized to form Schiff bases, additional tautomeric possibilities arise. nih.govresearchgate.netpvamu.edu Schiff bases derived from 4-acylpyrazolones can exist in several tautomeric forms, including the imine-ol and amine-one forms. nih.govresearchgate.netpvamu.edu

The imine-ol form contains a hydroxyl group on the pyrazole ring and an imine (C=N) bond in the side chain. In contrast, the amine-one form features a carbonyl group on the pyrazole ring and an enamine-like structure in the side chain. The equilibrium between these forms can be influenced by the substituents and the solvent. nih.gov

In many cases, the amine-one tautomer is found to be more stable, both in solution and in the solid state. nih.govpvamu.edu This stability is often attributed to the formation of a strong intramolecular hydrogen bond between the amine proton and the carbonyl oxygen of the pyrazolone ring. pvamu.edu The tautomerization from an aldimine to a ketimine in Schiff bases derived from amino acids can lead to the loss of the stereogenic center. mdpi.com

Spectroscopic and Computational Evidence for Tautomeric Preferences

The study of tautomerism in pyrazolone derivatives relies heavily on a combination of spectroscopic techniques and computational methods. researchgate.netnih.govmdpi.com

Spectroscopic Evidence:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 15N NMR are powerful tools for elucidating the predominant tautomeric form in solution. clockss.orgnih.govmdpi.com The chemical shifts of the protons and carbons in the pyrazole ring and its substituents are highly sensitive to the tautomeric form. clockss.orgmdpi.com For example, the presence of a signal for an OH or NH proton can provide direct evidence for a particular tautomer. Low-temperature NMR studies can be used to slow down the proton exchange rate, allowing for the observation of individual tautomers. fu-berlin.de

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous evidence for the tautomeric form present in the solid state. pvamu.edumdpi.comnih.gov It can reveal the precise bond lengths and angles, as well as intermolecular interactions such as hydrogen bonding, which can stabilize a particular tautomer. pvamu.edumdpi.com

Computational Evidence:

Density Functional Theory (DFT) Calculations: Quantum mechanical calculations, particularly DFT, are widely used to predict the relative stabilities of different tautomers in the gas phase and in various solvents. nih.govnih.gov These calculations can provide insights into the energy barriers for interconversion between tautomers and can help to rationalize the experimental observations. nih.gov Computational studies have shown that the relative stability of tautomers can be significantly influenced by solvent polarity. nih.gov

| Tautomer Type | Key Structural Features | Stabilizing Factors | Analytical Evidence |

| Keto-Enol | Carbonyl vs. Hydroxyl/C=C | Conjugation, Hydrogen Bonding masterorganicchemistry.com | NMR, X-ray Crystallography clockss.orgmdpi.com |

| Imine-Ol/Amine-One | Imine/Hydroxyl vs. Amine/Carbonyl | Intramolecular Hydrogen Bonding pvamu.edu | NMR, X-ray Crystallography nih.govpvamu.edu |

Specific Mechanistic Studies of Functionalization and Transformation Reactions

Algar-Flynn-Oyamada (AFO) Reaction Mechanisms in Fused Pyrazole Systems

The Algar-Flynn-Oyamada (AFO) reaction is a well-established method for the synthesis of flavonols from 2'-hydroxychalcones. wikipedia.orgyoutube.com The reaction proceeds via an oxidative cyclization using alkaline hydrogen peroxide. beilstein-archives.org While the exact mechanism has been a subject of debate, it is generally accepted to occur in two main stages: the formation of a dihydroflavonol intermediate, which is then oxidized to the final flavonol. wikipedia.org

Two primary mechanistic pathways have been proposed for the initial cyclization, excluding a previously considered epoxide intermediate which has been largely disproven for unsubstituted chalcones: wikipedia.orgbeilstein-archives.org

Pathway A: Involves the nucleophilic attack of the phenoxide on the β-carbon of the enone system, leading to the closure of the six-membered ring and forming an enolate. This enolate intermediate subsequently attacks the hydrogen peroxide to yield the dihydroflavonol. wikipedia.org

Pathway B: A concerted mechanism where the phenoxide attacks the β-carbon of the enone, and simultaneously, the α-carbon of the alkene attacks the hydrogen peroxide. wikipedia.org

Computational studies using Density Functional Theory (DFT) on 2'-hydroxychalcone (B22705) have indicated that the non-epoxide, stepwise mechanism (Pathway A) is favored both kinetically and thermodynamically. beilstein-archives.org However, when applying this reaction to pyrazole systems, such as those derived from pyrazolyl-chalcones, the reaction landscape can be altered. Quantum-chemical analysis suggests that the formation of flavonol-like compounds proceeds through chalcone (B49325) epoxide intermediates. A correlation has been found between the nucleophilicity of the oxygen atom at the 2'-position of the epoxide anions and the resulting yield of flavonols. researchgate.net

| Proposed AFO Reaction Mechanism Stage | Description | Supporting Evidence |

| Initial Deprotonation | A base, such as NaOH, deprotonates the most acidic proton, typically from the hydrogen peroxide, to form a hydroperoxide anion. youtube.comresearchgate.net | Acid-base principles. |

| Nucleophilic Attack & Epoxidation | The hydroperoxide anion attacks the β-carbon of the α,β-unsaturated ketone (chalcone), leading to the formation of an epoxide intermediate. researchgate.net | Computational studies suggest this pathway is plausible, especially for substituted systems. researchgate.net |

| Intramolecular Cyclization | The phenoxide, formed by deprotonation of the 2'-hydroxyl group, attacks the epoxide, leading to ring closure. This can be an α- or β-cyclization. researchgate.net | Isolation of aurones (from α-cyclization) and flavonols (from β-cyclization) supports this bifurcation. beilstein-archives.org |

| Oxidation/Rearrangement | The resulting intermediate rearranges and is oxidized to form the final flavonol product. wikipedia.org | The presence of an oxidant (H₂O₂) is essential for the reaction. |

Mechanistic Insights into Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions on Pyrazolones

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including pyrazolone derivatives. These reactions typically involve a catalytic cycle consisting of oxidative addition, transmetalation, and reductive elimination. northeastern.edu The pyrazole moiety itself can act as a directing group, facilitating the activation of otherwise inert C-H bonds. nih.gov

For instance, the palladium-catalyzed arylation of N-substituted pyrazoles can occur at the sp³ C-H bonds of the N-alkyl group. nih.gov A proposed catalytic cycle for such a transformation is outlined below:

C-H Activation: The reaction initiates with the coordination of the pyrazole's nitrogen atom to the palladium(II) catalyst. This is followed by the activation of a C-H bond, often the rate-determining step, to form a five-membered palladacycle intermediate. nih.govnih.gov

Oxidative Addition: The aryl halide substrate undergoes oxidative addition to the palladacycle, forming a Pd(IV) intermediate. northeastern.edu

Reductive Elimination: The newly introduced aryl group and the alkyl group on the palladium center couple and are eliminated, forming the C-C bond and regenerating a Pd(II) species. northeastern.edu

The efficiency and regioselectivity of these reactions are highly dependent on the ligands, solvents, and additives used. For example, the use of S,O-ligands in palladium catalysis has been shown to trigger the formation of more reactive cationic palladium species, accelerating the C-H activation step. nih.gov

| Catalyst System Component | Function | Example |

| Palladium Precursor | Source of the active catalyst. | Pd(OAc)₂ nih.gov |

| Directing Group | Positions the catalyst for selective C-H activation. | Pyrazole ring nih.gov |

| Oxidant/Halide Scavenger | Facilitates catalyst turnover and removes inhibitory halide ions. | Silver(I) oxide (Ag₂O) nih.gov |

| Solvent | Influences solubility and catalyst stability. | Acetic acid nih.gov |

| Ligand | Modulates the electronic and steric properties of the catalyst. | PPh₃, S,O-ligands nih.gov |

Proposed Mechanisms for Heterocycle Annulation Reactions (e.g., Pyrazolo[4,3-e]researchgate.netmdpi.comnih.govoxazine-6-selones formation)

The synthesis of fused heterocyclic systems, such as those containing a pyrazole ring, often involves annulation reactions where a new ring is constructed onto the existing pyrazole core. While specific mechanistic studies on the formation of Pyrazolo[4,3-e] researchgate.netmdpi.comnih.govoxazine-6-selones from this compound are not widely available, a general mechanism can be proposed based on related transformations.

The synthesis of related pyrazolo[4,3-e] researchgate.netmdpi.comnih.govtriazine derivatives has been reported, which can serve as precursors. nih.gov For example, the conversion of a pyrazolotriazine to a pyrazolotetrazolotriazine involves treatment with sodium azide, suggesting a nucleophilic substitution or ring transformation pathway. nih.gov

A plausible mechanism for the formation of a fused oxazine-selone might involve:

Activation of the Pyrazolone: The pyrazolone starting material is first functionalized at the C4 position with a suitable leaving group.

Introduction of Selenium: A selenium-containing nucleophile, such as potassium selenocyanate (B1200272) (KSeCN), is introduced.

Cyclization: The nucleophilic selenium attacks an electrophilic center, which could be a carbonyl or imine equivalent, introduced onto the pyrazole ring, leading to the formation of the fused oxazine (B8389632) ring. The specifics of the cyclization would depend on the functional groups present on the pyrazole precursor.

Molecular Electron Density Theory (MEDT) Computational Studies of Pyrazole Synthesis

Molecular Electron Density Theory (MEDT) provides a powerful framework for understanding chemical reactivity based on the analysis of electron density changes along a reaction pathway. nih.gov MEDT has been applied to elucidate the mechanisms of various reactions, including the synthesis of pyrazoles and pyrazolines. mdpi.commdpi.com

The classical synthesis of pyrazolines involves the reaction of α,β-unsaturated ketones with hydrazines. researchgate.netresearchgate.net MEDT studies can analyze the electronic structure of the reactants and transition states to predict regioselectivity and chemoselectivity. For example, in the [3+2] cycloaddition (32CA) reactions of nitrilimines with alkenes to form pyrazolines, MEDT analysis helps to classify the mechanism and understand the factors controlling the reaction's outcome. mdpi.com

Key findings from MEDT studies on pyrazole-related syntheses include:

The analysis of Conceptual DFT reactivity indices helps to predict the nucleophilic and electrophilic character of the reacting species. mdpi.com

Topological analysis of the Electron Localization Function (ELF) provides insights into the electronic structure of reactants and the nature of bond formation in transition states. mdpi.com

The reaction mechanism can be classified based on the electron density flow, for instance, as polar or carbenoid-type cycloadditions. mdpi.com

For the synthesis of the pyrazole ring itself from a hydrazine and a 1,3-dicarbonyl compound, MEDT can model the initial nucleophilic attack, subsequent cyclization, and dehydration steps to determine the most favorable reaction path and identify key intermediates and transition states.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Ethyl 5 Phenyl 2h Pyrazol 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing profound insights into the chemical environment of individual atoms. For 2-Ethyl-5-phenyl-2H-pyrazol-3-ol, a combination of one-dimensional and two-dimensional NMR experiments facilitates a complete assignment of its proton and carbon signals.

Comprehensive ¹H and ¹³C NMR Chemical Shift Analysis and Signal Assignment

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the ethyl and phenyl groups, as well as the pyrazole (B372694) core. The ethyl group protons typically appear as a quartet and a triplet, indicative of their coupling. The aromatic protons of the phenyl ring resonate in the downfield region of the spectrum.

The ¹³C NMR spectrum provides complementary information, revealing the chemical shifts of all carbon atoms within the molecule. The carbonyl carbon of the pyrazol-3-ol ring is characteristically observed at a downfield chemical shift. The carbon signals for the ethyl and phenyl groups are also readily identified.

Detailed analysis of the ¹H and ¹³C NMR data allows for the precise assignment of each signal to its corresponding atom in the molecular structure. This is often aided by computational prediction of chemical shifts and comparison with data from structurally related compounds. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Pyrazole Derivatives

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Ethyl-CH₂ | Quartet | Varies |

| Ethyl-CH₃ | Triplet | Varies |

| Phenyl-H | Multiplet | Varies |

| Pyrazole-H | Singlet | Varies |

| Pyrazole-C=O | - | Downfield |

| Phenyl-C | - | Varies |

| Pyrazole-C | - | Varies |

Note: Specific chemical shifts can vary depending on the solvent and other experimental conditions.

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Definitive Structural Characterization

To unambiguously confirm the structural connectivity, two-dimensional (2D) NMR techniques are employed.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, such as the protons within the ethyl group. This helps to establish the ethyl fragment.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. This allows for the direct assignment of a proton signal to its attached carbon atom.

The combined interpretation of these 2D NMR spectra provides a comprehensive and unambiguous structural elucidation of this compound. nih.gov

¹⁵N and ¹⁹F NMR for Heteroatom and Halogen-containing Derivatives

For derivatives of this compound that incorporate other heteroatoms like nitrogen or halogens like fluorine, specialized NMR techniques are invaluable.

¹⁵N NMR: This technique provides direct information about the electronic environment of the nitrogen atoms within the pyrazole ring. nih.gov The chemical shifts of the nitrogen atoms can offer insights into tautomeric forms and intermolecular interactions. nih.govktu.edu

¹⁹F NMR: For fluorine-containing derivatives, ¹⁹F NMR is a highly sensitive technique that can be used to monitor reactions and characterize the final products. chemrxiv.orgyoutube.com The chemical shifts and coupling constants in ¹⁹F NMR provide unique structural information. chemrxiv.orgresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of molecular fragmentation.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of this compound with a high degree of accuracy. This accuracy allows for the unambiguous determination of the molecular formula by distinguishing between compounds with the same nominal mass but different elemental compositions. nih.govimtm.cz

Fragmentation Pattern Analysis for Structural Confirmation

In addition to providing the molecular weight, mass spectrometry can induce fragmentation of the molecule. The analysis of the resulting fragment ions provides valuable information about the compound's structure. The fragmentation pattern of this compound would be expected to show characteristic losses of the ethyl and phenyl groups, as well as fragmentation of the pyrazole ring itself. This fragmentation data serves as a fingerprint for the molecule and can be used to confirm its structure by comparing it to predicted fragmentation pathways or to the spectra of known related compounds. libretexts.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy offer insights into the vibrational and electronic properties of the molecule, respectively. These methods are crucial for identifying functional groups and understanding the electronic transitions within the chromophoric system.

Characteristic Vibrational Frequencies and Functional Group Identification via IR

Infrared spectroscopy of pyrazole derivatives reveals characteristic absorption bands that correspond to the vibrational modes of their specific functional groups. In analogous pyrazole compounds, the aromatic C-H stretching vibrations are typically observed as weak absorptions around 3041 cm⁻¹. researchgate.net The C=O stretching vibration in the pyrazole ring is a strong indicator and has been reported near 1702 cm⁻¹. researchgate.net For related azo-pyrazole structures, the N=N stretching vibration is found around 1427 cm⁻¹, while C-N stretching vibrations appear in the 1200–1130 cm⁻¹ region. derpharmachemica.com The in-plane and out-of-plane bending vibrations for the phenyl ring C-H bonds are also identifiable, with the out-of-plane vibrations typically occurring in the 1000-675 cm⁻¹ range. derpharmachemica.com

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H Stretch | ~3041 | researchgate.net |

| C=O Stretch (in pyrazole ring) | ~1702 | researchgate.net |

| N=N Stretch (in azo derivatives) | ~1427 | derpharmachemica.com |

| C-N Stretch | 1130-1200 | derpharmachemica.com |

| C-H Out-of-Plane Bend | 675-1000 | derpharmachemica.com |

Electronic Transitions and Chromophoric Properties via UV-Vis

UV-Vis spectroscopy provides information on the electronic transitions within a molecule. For pyrazoline derivatives, absorption bands are observed in the UV-Vis spectrum that correspond to electronic transitions between molecular orbitals. For example, a study on (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone showed an experimental absorption band around 301-303 nm, which was in good agreement with theoretical calculations predicting the first singlet state (S1) transition. physchemres.org These transitions are often HOMO-LUMO electronic transitions. physchemres.org The solvent can influence the absorption wavelength, with a shift to longer wavelengths (redshift or bathochromic shift) sometimes observed in more polar solvents. physchemres.org

| Compound Type | Observed λmax (nm) | Solvent | Transition Type | Reference |

|---|---|---|---|---|

| Diphenyl-dihydropyrazolyl-methanone | 301-303 | DCM and DMSO | HOMO-LUMO | physchemres.org |

Solid-State Structure Analysis via X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the precise measurement of bond lengths, bond angles, and the study of intermolecular interactions that govern the crystal packing.

Single-Crystal X-ray Diffraction of this compound and its Cocrystals/Derivatives

Single-crystal X-ray diffraction studies on pyrazole derivatives provide detailed information about their molecular geometry. For instance, the analysis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate confirmed its structure and provided precise bond lengths and angles. researchgate.net Similarly, the crystal structure of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol (B145695) was confirmed by X-ray diffraction, and the data was deposited with the Cambridge Crystallographic Data Centre (CCDC). nih.gov The synthesis and X-ray crystallographic analysis of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide also relied on single-crystal X-ray diffraction to determine its structure. semanticscholar.org These studies are fundamental in establishing the exact conformation and configuration of the molecules in the solid state.

| Compound | Ring 1 | Ring 2 | Dihedral Angle (°) | Reference |

|---|---|---|---|---|

| 2-Phenyl-5-(trifluoromethyl)pyrazol-3(2H)-one | Phenyl | Dihydropyrazole | 33.0 | researchgate.net |

| 4-{...methyl]amino}-... | Benzene | Pyrazolone (B3327878) | 63.95 | nih.gov |

Theoretical and Computational Chemistry Studies of 2 Ethyl 5 Phenyl 2h Pyrazol 3 Ol Systems

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for investigating the electronic structure and properties of molecules. By approximating the electron density, DFT calculations can predict a wide range of molecular attributes with a good balance of accuracy and computational cost.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Levels and Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net

In DFT studies of various pyrazole (B372694) derivatives, the HOMO and LUMO energy levels and their gap have been calculated to understand their electronic behavior. For instance, in a study of pyrazole-carboxamide compounds, the HOMO and LUMO energies were found to be influenced by the nature of the substituents on the pyrazole ring. jcsp.org.pk For a series of pyrazole-thiophene-based amide derivatives, the calculated HOMO-LUMO energy gaps ranged from 4.93 to 5.07 eV. researchgate.net

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Pyrazole-carboxamide 4 | -5.44 | -1.21 | 4.23 |

| Pyrazole-carboxamide 5 | -5.56 | -1.24 | 4.32 |

| Pyrazole-carboxamide 6 | -5.63 | -1.41 | 4.22 |

| Pyrazole-carboxamide 8 | -5.67 | -1.79 | 3.88 |

| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | -5.907 | -1.449 | 4.458 |

Note: The data presented is for analogous pyrazole derivatives and not for 2-Ethyl-5-phenyl-2H-pyrazol-3-ol directly.

The distribution of the HOMO and LUMO orbitals provides further insight into the reactive sites of the molecule. In many pyrazole derivatives, the HOMO is often delocalized over the pyrazole and phenyl rings, while the LUMO can be localized on specific parts of the molecule, depending on the substituents. jcsp.org.pk

Global Chemical Reactivity Descriptors (e.g., Electronegativity, Electrophilicity Index)

Global chemical reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).

Electronegativity (χ) is the power of an atom or a group of atoms to attract electrons towards itself. It is calculated as: χ = - (EHOMO + ELUMO) / 2

Chemical Hardness (η) is a measure of the resistance to charge transfer. It is calculated as: η = (ELUMO - EHOMO) / 2

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is calculated as: ω = χ² / (2η)

Studies on various heterocyclic compounds, including pyrazoles, have utilized these descriptors to predict their reactivity. researchgate.net For example, a lower chemical hardness and a higher electrophilicity index would suggest a more reactive molecule.

Charge Distribution and Electrostatic Potentials

The distribution of electron density in a molecule is crucial for understanding its chemical behavior, particularly its interactions with other molecules. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In MEP maps, regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are prone to nucleophilic attack.

Molecular Interaction Modeling and Dynamics

To understand the potential biological activity of this compound, in silico molecular docking and molecular dynamics simulations can be employed. These methods predict how a small molecule binds to the active site of a biological target, such as an enzyme or a receptor, and the stability of the resulting complex.

In silico Studies of Molecular Interactions with Specific Biomolecular Target Sites (e.g., DNA Gyrase, Lanosterol (B1674476) 14α-demethylase, KEAP1-NRF2) to Elucidate Binding Mechanisms

DNA Gyrase: Bacterial DNA gyrase is a well-established target for antibacterial agents. Molecular docking studies on various pyrazole derivatives have shown their potential to inhibit this enzyme. For instance, a study on designed pyrazole derivatives identified compounds with strong binding affinities to the DNA gyrase active site, with binding energies as low as -9.12 kcal/mol. ijbpas.comresearchgate.net The interactions typically involve hydrogen bonds and π-π stacking with key amino acid residues in the binding pocket. ijbpas.comresearchgate.net Another study on ferrocenyl-substituted pyrazole also demonstrated good binding affinity to DNA gyrase with a binding energy of -9.6 kcal/mol. nih.gov

Lanosterol 14α-demethylase: This enzyme is a key target for antifungal drugs. Azole compounds are known inhibitors of lanosterol 14α-demethylase. Molecular modeling studies have been used to understand the binding of azoles to the active site of this enzyme from various fungal species. nih.govnih.gov The binding is often characterized by the coordination of a nitrogen atom from the azole ring to the heme iron in the enzyme's active site, along with other hydrophobic and hydrogen bonding interactions. nih.govnih.gov Given its pyrazole core, this compound could potentially interact with this enzyme.

KEAP1-NRF2: The Kelch-like ECH-associated protein 1 (KEAP1)-nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a crucial regulator of cellular response to oxidative stress, and its modulation is a promising therapeutic strategy for various diseases. Fragment-based drug discovery and molecular docking have been used to identify pyrazole-based inhibitors of the KEAP1-NRF2 protein-protein interaction. nih.govdigitellinc.comacs.org These inhibitors typically bind to the Kelch domain of KEAP1, disrupting its interaction with NRF2. nih.govdigitellinc.comacs.org The binding is often stabilized by hydrogen bonds and hydrophobic interactions with specific amino acid residues.

| Compound/System | Target | Binding Energy (kcal/mol) | Key Interactions |

| Designed Pyrazole Derivative 1c | DNA Gyrase | -9.12 | Hydrogen bonds, π-π stacking |

| Designed Pyrazole Derivative 3c | DNA Gyrase | -8.12 | Hydrogen bonds, π-π stacking |

| Ferrocenyl-substituted pyrazole | DNA Gyrase | -9.6 | Hydrogen bond, pi-alkyl interactions |

| Pyrazoline Derivative 4a | DNA Gyrase Subunit B | -9.1 | Hydrogen bonding, polar, hydrophobic, and π–π stacking interactions |

Note: The data presented is for analogous pyrazole derivatives and not for this compound directly.

Characterization of Hydrogen Bonding Networks and π-Stacking Interactions in Modeled Complexesnih.govnih.gov

Theoretical modeling, particularly through Density Functional Theory (DFT) and other quantum-chemical methods, is instrumental in elucidating the intricate network of non-covalent interactions that govern the structure and stability of molecular complexes. For pyrazole derivatives, hydrogen bonding and π-stacking are the predominant forces that direct their self-assembly and interaction with other molecules.

Hydrogen Bonding Networks

The this compound molecule possesses both hydrogen bond donor (the hydroxyl group at position 3) and acceptor sites (the nitrogen atom at position 2 and the oxygen of the hydroxyl group). This duality allows for the formation of a variety of intermolecular hydrogen bonds, leading to the creation of dimers, chains, or more complex supramolecular architectures.

Studies on analogous pyrazolone (B3327878) systems reveal the common occurrence of strong hydrogen bonds. For instance, in the crystal structure of Edaravone (5-methyl-2-phenyl-2H-pyrazol-3-ol), a closely related compound, O-H···O and N-H···O hydrogen bonds are observed, linking the molecules into chains. hakon-art.com One of the independent molecules in the asymmetric unit of Edaravone adopts an enol form, participating in an O-H···O hydrogen bond. hakon-art.com This highlights the potential for this compound to form similar hydrogen-bonded chains.

Furthermore, research on the self-assembly of NH-pyrazoles demonstrates the prevalence of N-H···N hydrogen bonds, which can lead to the formation of dimers, trimers, tetramers, and infinite chains. rsc.org While this compound is an N-substituted pyrazole, the principles of hydrogen bonding involving the pyrazole ring nitrogen as an acceptor are still relevant in its interactions with other potential hydrogen bond donors.

Computational studies on pyrazole derivatives often employ methods like DFT to calculate the energies and geometries of these hydrogen bonds. For example, theoretical investigations on 1-phenyl-2-nitroguanidine, which features N-H···O intramolecular hydrogen bonds, have utilized the B3LYP/6-31G(d,p) level of theory to analyze its bond topology. researchgate.net Similar computational approaches could be applied to model the hydrogen bonding networks of this compound with itself or with other molecules.

To illustrate the typical characteristics of hydrogen bonds in related systems, the following table presents hypothetical data based on findings for analogous compounds.

| Modeled Complex | Hydrogen Bond Type | Calculated Bond Length (Å) | **Calculated Bond Angle (°) ** | Calculated Interaction Energy (kcal/mol) |

| Dimer of this compound | O-H···N | 1.8 - 2.2 | 160 - 180 | -5 to -8 |

| Dimer of this compound | O-H···O | 1.9 - 2.3 | 150 - 170 | -4 to -7 |

| Complex with a hydrogen bond donor (e.g., water) | N···H-O | 1.9 - 2.1 | 165 - 180 | -3 to -6 |

Note: The data in this table is illustrative and based on computational studies of analogous pyrazole and pyrazolone systems. Specific values for this compound would require dedicated theoretical calculations.

π-Stacking Interactions

The presence of a phenyl ring in the this compound molecule introduces the possibility of π-stacking interactions. These interactions, arising from the electrostatic and dispersion forces between aromatic rings, play a significant role in the packing of molecules in the solid state and in the binding to biological targets.

Computational studies on various aromatic systems have provided detailed insights into the nature of π-stacking. DFT calculations, often with dispersion corrections, are essential for accurately modeling these weak interactions. rsc.org Research on other phenyl-containing pyrazole derivatives has shown evidence of π-π stacking. For example, in the crystal structure of 2-Phenyl-5-(trifluoromethyl)pyrazol-3(2H)-one, weak face-to-face π-π stacking interactions between the phenyl rings are observed with a centroid-centroid distance of 3.881(2) Å.

The geometry of π-stacking can vary, with common arrangements being parallel-displaced and T-shaped. The specific geometry and strength of the interaction are influenced by the electronic nature of the interacting rings. Computational analyses of pyrazolyl-thiazole derivatives have highlighted the structure-directing role of π-stacking interactions.

Theoretical models can predict the preferred stacking geometries and the corresponding interaction energies. For a molecule like this compound, π-stacking could occur between the phenyl rings of adjacent molecules or between the phenyl ring and the pyrazole ring.

The following table provides a hypothetical summary of potential π-stacking interactions involving the phenyl ring of this compound, based on data from analogous systems.

| Interacting Rings | Stacking Geometry | Calculated Centroid-Centroid Distance (Å) | Calculated Interaction Energy (kcal/mol) |

| Phenyl - Phenyl | Parallel-displaced | 3.5 - 4.5 | -2 to -5 |

| Phenyl - Phenyl | T-shaped | 4.5 - 5.5 | -1 to -3 |

| Phenyl - Pyrazole | Parallel-displaced | 3.6 - 4.6 | -1.5 to -4 |

Note: The data in this table is illustrative and based on computational studies of analogous aromatic and heteroaromatic systems. Specific values for this compound would require dedicated theoretical calculations.

Structure Activity Relationship Sar Insights into Mechanistic Interactions of 2 Ethyl 5 Phenyl 2h Pyrazol 3 Ol Derivatives

Molecular Determinants Governing Interaction Affinity and Selectivity with Target Sites

The binding affinity and selectivity of 2-Ethyl-5-phenyl-2H-pyrazol-3-ol derivatives are dictated by a combination of specific non-covalent interactions with their biological targets. The formation of transient diastereomeric complexes, which is fundamental for molecular recognition, is driven by a variety of forces including hydrogen bonds, van der Waals interactions, and π-π stacking. researchgate.net

Hydrogen bonds are particularly critical for the structure of proteins and play a central role in the specificity of enzyme catalysis and the rate of enzymatic reactions. nih.gov In the context of protein kinase inhibition, the pyrazole (B372694) moiety itself is a key structural feature, often providing a single, crucial hydrogen bond with the hinge region of the kinase. nih.gov For instance, X-ray crystallography data of pyrazole-based inhibitors have shown that the pyrazole ring can form hydrogen bonds with key amino acid residues like Lys114 in ERK2 or with the hinge region residues Met108 and Leu107. nih.gov

Influence of Substituent Effects on Mechanistic Interaction Profiles

The nature and position of substituents on the pyrazole and phenyl rings profoundly influence the mechanistic interaction profile of the molecule. These effects can be broadly categorized as electronic and steric.

The electronic properties of substituents can modulate the acidity and basicity of the pyrazole ring system, which in turn affects interaction strength and reaction rates. mdpi.com The pyrazole ring contains both a slightly acidic pyrrole-like NH group and a more basic pyridine-like nitrogen atom. mdpi.com Substitutions on the ring can alter these properties significantly. mdpi.com

Electron-withdrawing groups (EWGs) , such as nitro (NO₂), cyano (-CN), and halogens (F, Cl, Br), when placed on the pyrazole ring or its substituents, can increase the acidity of the ring protons. mdpi.comrsc.org In some contexts, EWGs on the pyrazole ring have been found to increase its basicity. mdpi.com This modulation of electron density can enhance interactions with biological targets. For example, studies on various heterocyclic compounds have shown that the presence of EWGs like nitro and halogen groups can significantly enhance antimicrobial activity. rsc.org The introduction of a trifluoromethyl group (CF₃), a strong EWG, onto a pyrazole ring is a known strategy to increase the bioactivity of target molecules. nih.gov

Electron-donating groups (EDGs) , such as methyl (-CH₃) and methoxy (B1213986) (-OCH₃), have the opposite effect. They can increase the acidity of the pyrrole-like NH group and have been shown to increase the basicity of the pyrazole ring in certain derivatives. mdpi.com The specific effect often depends on the position of the substituent. For instance, calculations have shown that EDGs like -NH₂ and -OH tend to favor the C3-tautomer of the pyrazole ring, while EWGs like -COOH and -CHO stabilize the C5-tautomer. mdpi.com This tautomeric preference can directly impact which atoms in the ring are available for hydrogen bonding and other interactions.

The table below summarizes the general influence of electronic substituent effects on the interaction potential of pyrazole derivatives.

| Substituent Type | Position | General Effect on Pyrazole Ring | Impact on Interaction Strength |

| Electron-Withdrawing (e.g., -NO₂, -Cl, -CF₃) | Phenyl or Pyrazole Ring | Increases acidity of ring protons; can increase basicity. mdpi.com | Often enhances binding and biological activity. rsc.orgnih.gov |

| Electron-Donating (e.g., -CH₃, -OCH₃) | Phenyl or Pyrazole Ring | Increases basicity of the ring; can increase acidity of NH group. mdpi.com | Modulates binding, effect is target-dependent. |

Steric hindrance and conformational flexibility are critical factors in molecular recognition. The size, shape, and rotational freedom of substituents determine how well a molecule can fit into a target's binding site. researchgate.netnih.gov

The substitution pattern on the pyrazole ring and its appendages dictates the molecule's preferred conformation. For example, the dihedral angle between the phenyl ring and the pyrazole ring can be influenced by substituents, with larger angles often adopted to reduce steric hindrance. nih.gov This conformational adjustment is crucial for achieving an optimal orientation for binding.

Studies on pyrazole-based enzyme inhibitors have provided clear examples of steric effects. In one study, replacing a phenyl group at position 3(5) of the pyrazole with a smaller methyl group or a larger benzyl (B1604629) group led to a decrease in inhibitory activity. nih.gov However, a cyclopentyl group at the same position resulted in a similar activity to the original phenyl-substituted compound. nih.gov This suggests that the binding pocket can accommodate the bulk of a cyclopentyl or phenyl ring but is sensitive to the specific shapes and conformational properties of smaller or more flexible substituents. The limited conformational freedom of rigid analytes can sometimes be an advantage, leading to effective enantioselective recognition. researchgate.net

The following table illustrates how steric factors can influence the activity of pyrazole derivatives based on reported findings.

| Substituent at Position 3(5) | Relative Size/Shape | Observed Effect on Inhibitory Activity |

| Phenyl | Bulky, Aromatic | High activity (Reference) nih.gov |

| Methyl | Small, Alkyl | Decreased activity nih.gov |

| Benzyl | Bulky, Flexible | Decreased activity nih.gov |

| Cyclopentyl | Bulky, Alicyclic | Similar activity to Phenyl nih.gov |

Mechanistic Consequences of Central Backbone Modifications on Molecular Recognition

Modifications to the central pyrazole backbone itself, including substitutions at the N1 or N2 positions, have profound mechanistic consequences for molecular recognition. The pyrazole scaffold is not merely a linker but an active participant in binding, primarily through its ability to act as a hydrogen bond donor and acceptor. nih.gov

The aromatic character of the pyrazole ring allows for electrophilic substitution, primarily at the C4 position, while the C3 and C5 positions are more susceptible to nucleophilic attack due to the electronegativity of the adjacent nitrogen atoms. nih.govnih.gov This inherent reactivity allows for the strategic placement of substituents around the core to probe different regions of a binding site. Modifications at these positions can alter the molecule's interaction profile, for instance by introducing new hydrogen bond donors/acceptors or groups that can participate in hydrophobic or electrostatic interactions. The regioselectivity of these modifications is influenced by the steric and electronic nature of the existing substituents, demonstrating the interconnectedness of all parts of the molecule in defining its function. nih.gov

常见问题

Q. What are the established synthetic routes for 2-Ethyl-5-phenyl-2H-pyrazol-3-ol, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves condensation reactions between phenylhydrazine and β-keto esters or α,β-unsaturated ketones under acidic or basic conditions. For example, triethylamine in absolute ethanol can facilitate cyclization to form the pyrazole core . Microwave-assisted synthesis or ionic liquid catalysts like [Sipmim]HSO4 may improve yields and reduce reaction times, as demonstrated for analogous pyrazol-3-ol derivatives . Optimization should include monitoring reaction progress via TLC and adjusting stoichiometry of reagents (e.g., phenylhydrazine:carbonyl compound ratios).

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm the pyrazole ring substitution pattern and ethyl/phenyl group positions.

- FT-IR : Identification of O–H (3200–3500 cm) and C=N (1600–1650 cm) stretches.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.

- Elemental Analysis : To confirm purity and stoichiometry .

Q. What preliminary biological screening approaches are suitable for evaluating pyrazol-3-ol derivatives?

- Methodological Answer : In vitro antibacterial assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains using disk diffusion or broth microdilution methods are standard. For structure-activity relationship (SAR) studies, substituent variations (e.g., electron-withdrawing/donating groups on the phenyl ring) should be systematically tested, with MIC (Minimum Inhibitory Concentration) values reported .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of the pyrazole ring conformation, substituent geometry, and hydrogen bonding networks. Use SHELXL for refinement, ensuring data-to-parameter ratios >10 and R-factors <0.05 for high precision. For example, similar pyrazol-3-ol derivatives exhibit intramolecular O–H···N hydrogen bonds stabilizing the enol tautomer . Validate the structure using checkCIF to address crystallographic anomalies (e.g., ADPs, voids) .

Q. What role do hydrogen-bonding networks play in the solid-state packing of pyrazol-3-ol derivatives?

- Methodological Answer : Graph set analysis (e.g., Etter’s rules) can classify hydrogen-bonding motifs (e.g., rings) in crystal lattices. For this compound, intermolecular O–H···N and C–H···π interactions likely dominate, influencing solubility and melting points. Computational tools like Mercury (CCDC) can visualize packing diagrams and quantify interaction energies .

Q. How can substituent effects on pharmacological activity be systematically studied for pyrazol-3-ol derivatives?

- Methodological Answer :

- QSAR Modeling : Use Hammett constants () or DFT-calculated electronic descriptors (e.g., HOMO/LUMO energies) to correlate substituent electronic effects with bioactivity.

- Molecular Docking : Target-specific enzymes (e.g., bacterial dihydrofolate reductase) to predict binding affinities.

- In Vivo Toxicity Screening : Assess acute toxicity (LD) in rodent models for lead optimization .

Data Contradictions and Validation

Q. How should researchers address discrepancies in spectroscopic data for pyrazol-3-ol derivatives?

- Methodological Answer :

- Cross-Validation : Compare NMR shifts with structurally analogous compounds (e.g., 3-Ethyl-4-phenoxy-1H-pyrazol-5-ol ).

- Dynamic NMR : Resolve tautomeric equilibria (e.g., keto-enol) by variable-temperature H NMR.

- Crystallographic Validation : Use SCXRD to confirm the dominant tautomer in the solid state .

Tools and Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。